molecular formula C14H13N5O B14914270 N-benzyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-benzyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B14914270
M. Wt: 267.29 g/mol
InChI Key: RMJGHPWBFYSYGM-UHFFFAOYSA-N
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Description

N-benzyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

For industrial production, the synthesis can be scaled up using the same microwave-mediated method. The broad substrate scope and good functional group tolerance of this method make it suitable for large-scale production. Additionally, late-stage functionalization of the triazolopyrimidine core can be performed to introduce various functional groups, enhancing the compound’s utility in different applications .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major product is the corresponding N-oxide derivative.

    Reduction: The major product is the reduced amine derivative.

    Substitution: The major products are the substituted triazolopyrimidine derivatives.

Scientific Research Applications

N-benzyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. This inhibition can lead to the modulation of various biological pathways, such as the inhibition of kinase activity, which is crucial in the regulation of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific benzyl and methyl substitutions, which enhance its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for developing targeted therapies and studying specific biological pathways.

Properties

Molecular Formula

C14H13N5O

Molecular Weight

267.29 g/mol

IUPAC Name

N-benzyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C14H13N5O/c1-10-7-8-15-14-17-12(18-19(10)14)13(20)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,20)

InChI Key

RMJGHPWBFYSYGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NC2=NC(=NN12)C(=O)NCC3=CC=CC=C3

solubility

>40.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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